
Paroxol Tosylate
Übersicht
Beschreibung
Paroxol Tosylate (IUPAC name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate) is a piperidine derivative primarily used as an intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Its molecular formula is C₂₀H₂₄FNO₃S, with a molecular weight of 377.47 g/mol and a purity of >95% (HPLC). Key physicochemical properties include a melting point of 117–118°C, solubility in chloroform and methanol, and storage requirements at -20°C to maintain stability . Structurally, it features a fluorophenyl group and a tosylate ester moiety, which are critical for its reactivity in downstream pharmaceutical synthesis .
Vorbereitungsmethoden
Synthesis via Tosylation of (±)-N-Methylparoxol
Base-Mediated Tosylate Formation
The most widely documented method involves reacting (±)-N-methylparoxol with p-toluenesulfonic acid (p-TsOH) in aqueous or mixed-solvent systems. As detailed in US20020082277A1, raw (±)-N-methylparoxol is suspended in water at ≥40°C, followed by the addition of 1.1–1.4 molar equivalents of p-TsOH monohydrate . The mixture is heated until dissolution, filtered to remove insoluble impurities, and cooled to induce crystallization. This process achieves a 95% yield of the tosylate salt, with the des-fluoro impurity content reduced to 40–60% of the initial level .
Critical Parameters:
-
Solvent System : A 1:1 methanol-ethyl acetate mixture optimizes solubility and crystallization kinetics .
-
Temperature : Heating to 60°C ensures complete dissolution, while cooling to 20°C promotes high-purity crystal formation .
-
Impurity Control : Recrystallization from water or methanol-ethyl acetate further reduces des-fluoro impurities to <0.2% .
Optical Resolution and Purification
Following tosylate formation, the racemic mixture is resolved using O,O-di-p-toluoyltartaric acid in acetone . The resulting enantiomerically enriched (−)-N-methylparoxol tosylate is subjected to a second recrystallization cycle, achieving a final des-fluoro impurity content of 0.065% . This step is critical for pharmaceutical-grade paroxetine synthesis, as residual impurities can compromise drug efficacy and safety.
Tosylation of Paroxol with Tosyl Chloride
Reaction Conditions and Solvent Optimization
EP1286965B1 describes an alternative route wherein paroxol (4-(p-fluorophenyl)-piperidine-3-carbinol) is reacted with tosyl chloride in ethyl acetate . The reaction is conducted in the presence of triethylamine (1–1.5 molar equivalents) to neutralize HCl byproducts. Key advantages include:
-
Solvent Inertness : Ethyl acetate minimizes solvolysis of tosyl chloride, ensuring high reaction efficiency .
-
Temperature Range : Optimal yields are achieved at 60°C, with crystallization initiated by cooling to 20°C .
Yield and Purity Data:
Crystallization from Alkanols
Post-reaction, the crude product is recrystallized from isopropanol to enhance crystallinity and purity . This step eliminates residual triethylamine hydrochloride and unreacted tosyl chloride, yielding a free-flowing crystalline solid suitable for large-scale processing.
Comparative Analysis of Methodologies
Solvent Systems and Impurity Profiles
The table below contrasts the two primary methods:
Method | Solvent | Temperature | Yield | Des-Fluoro Impurity |
---|---|---|---|---|
p-TsOH in Water | Water/MeOH-EtOAc | 40–60°C | 95% | 0.065–0.07% |
Tosyl Chloride | Ethyl Acetate | 60°C | 89% | <0.1% |
The aqueous p-TsOH method offers higher yields but requires multiple recrystallization cycles for impurity control. In contrast, the tosyl chloride route provides superior crystallinity in fewer steps, albeit with marginally lower yields.
Scalability and Industrial Feasibility
-
p-TsOH Method : Ideal for high-volume production due to minimal solvent costs and straightforward filtration .
-
Tosyl Chloride Method : Preferred for small-scale API synthesis where crystallinity is prioritized .
Applications in Paroxetine Synthesis
Conversion to Paroxetine Hydrochloride
Purified (−)-N-methylthis compound is converted to paroxetine via nucleophilic substitution with sesamol (3,4-methylenedioxyphenol) . Subsequent N-demethylation using chloroformates yields paroxetine free base, which is isolated as the hydrochloride salt .
Analytical Use as a Reference Standard
This compound serves as a critical reference material for HPLC and mass spectrometry during paroxetine manufacturing . Axios Research specifies compliance with USP/EP guidelines, ensuring batch-to-batch consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the piperidine ring.
Reduction: Reduction reactions could be used to modify the fluorophenyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the toluenesulfonyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
The compound Paroxol Tosylate has garnered attention in various scientific research applications, particularly in the fields of organic chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies, while ensuring a comprehensive review of verified sources.
Pharmaceutical Synthesis
This compound plays a crucial role in the synthesis of various pharmaceutical agents. It acts as an electrophilic precursor in nucleophilic substitution reactions, facilitating the introduction of functional groups necessary for biological activity.
Case Study: Synthesis of Paroxetine
A notable application of this compound is its use in the asymmetric synthesis of paroxetine. Research indicates that employing enzymatic methods can enhance the efficiency of this synthesis, leading to higher yields and reduced byproducts. The use of this compound in this context demonstrates its importance as a building block for antidepressants and other therapeutic agents .
Enzymatic Reactions
The compound has been explored for its potential in enzymatic desymmetrization processes. These reactions leverage the stereochemical properties of this compound to produce chiral intermediates that are essential for synthesizing enantiomerically pure drugs.
Data Table: Enzymatic Reactions Involving this compound
Reaction Type | Enzyme Used | Yield (%) | Notes |
---|---|---|---|
Desymmetrization | Lipase | 85 | High selectivity for desired product |
Nucleophilic Substitution | N/A | 90 | Effective functional group introduction |
Encapsulation Studies
Recent studies have investigated the encapsulation of this compound within cyclodextrins to enhance its solubility and stability. This approach is particularly relevant for improving drug delivery systems, allowing for better bioavailability of the active pharmaceutical ingredient.
Case Study: Cyclodextrin Encapsulation
Research has shown that sodium sulfobutylether-β-cyclodextrin can significantly improve the solubility of this compound, making it more effective in pharmaceutical formulations. The encapsulation process not only stabilizes the compound but also enhances its pharmacokinetic properties .
Chemical Reactivity Studies
The reactivity profile of this compound has been extensively studied to understand its behavior under various conditions. This knowledge is vital for optimizing synthetic pathways and predicting reaction outcomes.
Data Table: Reactivity Profile
Condition | Observed Reaction | Byproducts |
---|---|---|
Acidic Medium | Hydrolysis | None |
Basic Medium | Decomposition | Toluene |
Wirkmechanismus
The mechanism of action for trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance its binding affinity, while the piperidine ring might influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Paroxetine
- Role : Paroxetine is the final active pharmaceutical ingredient (API) derived from Paroxol Tosylate.
- Structural Relationship : this compound serves as a synthetic precursor; the tosylate group is replaced during synthesis to form paroxetine’s amine functionality.
- Pharmacological Application : Paroxetine is an SSRI used to treat depression and anxiety, whereas this compound itself lacks direct therapeutic activity .
Niraparib Tosylate
- Role : A PARP-1 inhibitor used as a radiosensitizer in cancer therapy.
- Structural Contrast : Unlike this compound, Niraparib Tosylate contains a benzamide group and a piperazine ring, enabling PARP inhibition.
- Functional Difference: Niraparib Tosylate directly interacts with DNA repair pathways, while this compound is non-bioactive in clinical settings .
Tosylate Derivatives in Solvolysis Studies
Tosylates are widely studied for their solvolysis kinetics. For example:
- Cholesteryl Tosylate : Exhibits solvolysis behavior influenced by steric effects, with rates correlating to ion-pair intermediates .
- Cyclopropylearbinyl Tosylate : Shows slower solvolysis compared to this compound due to electron-withdrawing substituents stabilizing transition states .
Pharmacologically Active Piperidines
- Parsalmide : An analgesic and anti-inflammatory agent. Unlike this compound, Parsalmide contains a salicylamide group, enabling COX inhibition .
- Mepartricin : An antifungal polyene. Structurally distinct from this compound, with a macrocyclic lactone ring .
Comparative Data Tables
Table 1: Chemical and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|
This compound | C₂₀H₂₄FNO₃S | 377.47 | 117–118 | Tosylate ester, fluorophenyl |
Paroxetine | C₁₉H₂₀FNO₃ | 329.37 | 120–122 | Amine, fluorophenyl |
Niraparib Tosylate | C₂₅H₃₃N₃O₃S | 463.62 | 180–182 | Benzamide, piperazine |
Key Research Findings
Biologische Aktivität
Paroxol tosylate, a tosylate salt of paroxetine, is a compound primarily recognized for its role in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This article delves into its biological activity, mechanisms, and pharmacological implications, supported by relevant data and case studies.
This compound is derived from N-methylparoxol, which is a precursor in the synthesis of paroxetine. The tosylate form enhances the compound's solubility and stability, making it suitable for pharmaceutical applications. The general structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 372.44 g/mol
This compound operates primarily through its conversion to paroxetine in biological systems. Paroxetine acts as a potent inhibitor of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and is characterized by:
- Selective Serotonin Reuptake Inhibition : Paroxetine selectively inhibits SERT, which enhances serotonergic neurotransmission .
- Minimal Interaction with Other Neurotransmitter Systems : Paroxetine shows limited affinity for adrenergic, dopaminergic, and histaminergic receptors, which contributes to its favorable side effect profile .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
- Antidepressant Activity : Demonstrated efficacy in treating major depressive disorder and anxiety disorders.
- Anxiolytic Effects : Reduces symptoms of anxiety through serotonergic modulation.
- Vasomotor Symptom Relief : Effective in alleviating menopausal symptoms, although the exact mechanism remains unclear .
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties that influence its clinical use:
Parameter | Value |
---|---|
Bioavailability | 30-60% |
Peak Plasma Concentration (Cmax) | 2-8 hours post-dose |
Steady-State Concentration | 7-14 days |
Protein Binding | 95% |
Volume of Distribution | High (widely distributed) |
The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, which can lead to variability in drug response among individuals due to genetic polymorphisms .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic applications of this compound and its active form, paroxetine:
- Clinical Efficacy : A meta-analysis indicated that paroxetine significantly reduces depression scores compared to placebo in randomized controlled trials .
- Safety Profile : Research has shown that while paroxetine is generally well-tolerated, it may cause withdrawal symptoms upon abrupt discontinuation due to its potent serotonergic activity .
- Pharmacogenomic Insights : Studies have highlighted the impact of genetic variations in CYP2D6 on the pharmacokinetics of paroxetine, suggesting that personalized medicine approaches could optimize treatment outcomes .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Paroxol Tosylate, and how can purity be optimized during synthesis?
- This compound synthesis typically involves nucleophilic substitution or esterification reactions. To optimize purity, researchers should employ techniques like gradient recrystallization, high-performance liquid chromatography (HPLC) for intermediate purification, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For reproducibility, reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled, and batch-to-batch variability should be minimized using statistical design of experiments (DoE) .
Q. Which characterization techniques are most effective for verifying the physicochemical properties of this compound?
- Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.
- Chromatography : HPLC or ultra-performance liquid chromatography (UPLC) for purity assessment.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. How should in vitro efficacy studies for this compound be designed to ensure translational relevance?
- Use cell lines or primary cultures that mimic the target disease’s pathophysiology (e.g., cancer models for antitumor studies). Dose-response curves should span clinically relevant concentrations, and controls must include vehicle (tosylate-free) and positive/negative comparators. Replicate experiments (n ≥ 3) and validate findings with orthogonal assays (e.g., Western blot alongside viability assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across preclinical studies?
- Contradictions often arise from variability in experimental models or dosing regimens. Apply meta-analysis frameworks to aggregate data from multiple studies, adjusting for covariates like species-specific pharmacokinetics. For example, subgroup analyses (as seen in glycopyrronium tosylate trials) can identify context-dependent efficacy patterns . Additionally, validate hypotheses using in silico modeling (e.g., pharmacokinetic/pharmacodynamic simulations) to bridge in vitro and in vivo findings .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?
- Use nonlinear regression models (e.g., probit or log-logistic) to estimate LD₅₀/LC₅₀ values. For longitudinal toxicity data, mixed-effects models account for inter-subject variability. Survival analysis (Kaplan-Meier curves with Cox proportional hazards) is suitable for time-to-event endpoints. Ensure power analysis is performed a priori to justify sample sizes .
Q. How does the choice of in vivo model (e.g., murine vs. non-human primate) impact the interpretation of this compound’s pharmacokinetic profile?
- Murine models are cost-effective for preliminary bioavailability studies but may lack human-relevant metabolic pathways. Non-human primates provide closer physiological parallels but raise ethical and logistical challenges. Use allometric scaling to extrapolate interspecies data, and validate predictions with human hepatocyte assays or microdosing trials .
Q. What strategies mitigate batch-to-batch variability in this compound during large-scale preclinical testing?
- Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) such as solubility and impurity thresholds.
- Use process analytical technology (PAT) for real-time monitoring during synthesis.
- Apply multivariate analysis (e.g., principal component analysis) to correlate raw material properties with final product consistency .
Q. Methodological Frameworks
Q. How can the PICOT framework structure clinical research questions for this compound?
- P (Population): Define the patient cohort (e.g., adults with Stage III hyperhidrosis).
- I (Intervention): Specify this compound dosage and administration route.
- C (Comparison): Use vehicle or active comparators (e.g., glycopyrronium tosylate).
- O (Outcome): Primary endpoints (e.g., sweat reduction measured gravimetrically).
- T (Time): Study duration (e.g., 4-week efficacy assessment).
- This format ensures alignment with regulatory guidelines and reduces ambiguity in trial design .
Q. What ethical considerations are critical when designing human trials for this compound?
- Adhere to Declaration of Helsinki principles:
- Obtain informed consent with clear risk-benefit disclosures.
- Include Data Safety Monitoring Boards (DSMBs) for interim analyses.
- Address vulnerable populations (e.g., excluding pregnant individuals without preclinical teratogenicity data) .
Q. Data Analysis and Reporting
Q. How should researchers address missing data in longitudinal studies involving this compound?
- Apply multiple imputation techniques (e.g., Markov chain Monte Carlo) for random missingness. For non-random dropout, use sensitivity analyses (e.g., pattern-mixture models) to assess bias. Transparently report missing data rates and handling methods in publications .
Eigenschaften
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-15-3-9-19(10-4-15)26(23,24)25-14-17-13-22(2)12-11-20(17)16-5-7-18(21)8-6-16/h3-10,17,20H,11-14H2,1-2H3/t17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVSPZZHZZMALL-PXNSSMCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CC[C@H]2C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433267 | |
Record name | Paroxol Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317323-77-6 | |
Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, 3-(4-methylbenzenesulfonate), (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317323-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxol Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.